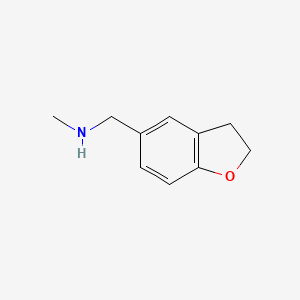

(2,3-Dihydro-1-benzofuran-5-ylmethyl)(methyl)amine

CAS No.:

Cat. No.: VC20402835

Molecular Formula: C10H13NO

Molecular Weight: 163.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13NO |

|---|---|

| Molecular Weight | 163.22 g/mol |

| IUPAC Name | 1-(2,3-dihydro-1-benzofuran-5-yl)-N-methylmethanamine |

| Standard InChI | InChI=1S/C10H13NO/c1-11-7-8-2-3-10-9(6-8)4-5-12-10/h2-3,6,11H,4-5,7H2,1H3 |

| Standard InChI Key | BCYMJVQGRGNEAO-UHFFFAOYSA-N |

| Canonical SMILES | CNCC1=CC2=C(C=C1)OCC2 |

Introduction

(2,3-Dihydro-1-benzofuran-5-ylmethyl)(methyl)amine is an organic compound belonging to the benzofuran family, characterized by a fused benzene and furan ring structure. This compound is of interest due to its unique combination of a benzofuran moiety and an amine functional group, which contributes to its potential biological activities and utility in medicinal chemistry.

Synthesis and Chemical Reactions

The synthesis of benzofuran derivatives often involves palladium-catalyzed reactions to form C–N bonds efficiently. For (2,3-Dihydro-1-benzofuran-5-ylmethyl)(methyl)amine, specific solvents and temperature controls are crucial to optimize yields. Innovative synthetic routes may utilize catalysts like copper chloride and bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dimethylformamide solvent to achieve efficient yields .

Biological Activities and Potential Applications

Benzofurans are studied extensively for their roles in drug development due to their ability to interact with biological targets. The specific structure of (2,3-Dihydro-1-benzofuran-5-ylmethyl)(methyl)amine suggests potential biological activities, although detailed studies are required to elucidate these interactions fully. Similar benzofuran derivatives have shown affinity for histamine receptors, indicating potential applications in pharmacology .

Hydrochloride Salt

The hydrochloride salt of (2,3-Dihydro-1-benzofuran-5-ylmethyl)(methyl)amine has a molecular formula of C10H14ClNO and a molecular weight of 199.68 g/mol . This salt form is often used to enhance stability and solubility in aqueous solutions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume